molecular formula C26H19ClN2O6 B2632085 Methyl 2-((6-(benzo[d][1,3]dioxole-5-carboxamido)-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate CAS No. 1207027-42-6

Methyl 2-((6-(benzo[d][1,3]dioxole-5-carboxamido)-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate

Cat. No.: B2632085
CAS No.: 1207027-42-6
M. Wt: 490.9
InChI Key: JDOXGILURCWFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((6-(benzo[d][1,3]dioxole-5-carboxamido)-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate is a quinoline-based compound featuring a benzo[d][1,3]dioxole (piperonyl) carboxamido group at position 6, a 4-chlorophenyl substituent at position 2, and a methyl acetate moiety at position 2. The compound’s synthesis likely involves nucleophilic substitution or acylation reactions, as seen in analogous quinoline derivatives .

Properties

IUPAC Name

methyl 2-[6-(1,3-benzodioxole-5-carbonylamino)-2-(4-chlorophenyl)quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2O6/c1-32-25(30)13-33-23-12-21(15-2-5-17(27)6-3-15)29-20-8-7-18(11-19(20)23)28-26(31)16-4-9-22-24(10-16)35-14-34-22/h2-12H,13-14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOXGILURCWFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((6-(benzo[d][1,3]dioxole-5-carboxamido)-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzo[d][1,3]dioxole moiety and a quinoline derivative. Its molecular formula is C24H23N3O5C_{24}H_{23}N_{3}O_{5}, with a molecular weight of 465.5 g/mol. The presence of both the benzo[d][1,3]dioxole and quinoline structures suggests potential for diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives like 2a and 2b demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colorectal cancer), and Hep3B (liver cancer) cells. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin, indicating strong anticancer activity .

CompoundCell LineIC50 (mM)Effect
2aHep3B1.5High cytotoxicity
2bHeLa1.8High cytotoxicity
DoxorubicinHep3B0.7Control

The mechanism by which these compounds exert their anticancer effects includes inducing cell cycle arrest and apoptosis in cancer cells. Specifically, compound 2a was found to induce G2-M phase arrest in a manner comparable to doxorubicin . This suggests that the compound may interfere with the normal progression of the cell cycle, thereby inhibiting cancer cell proliferation.

Antioxidant Activity

In addition to anticancer properties, some derivatives of benzo[d][1,3]dioxole exhibit antioxidant activity. For example, certain benzodiazepine derivatives showed moderate antioxidant effects with IC50 values ranging from 39.85 μM to 79.95 μM compared to Trolox (an established antioxidant) with an IC50 of 7.72 μM . This indicates that compounds containing the benzo[d][1,3]dioxole moiety may also provide protective effects against oxidative stress.

Case Studies

  • Study on Anticancer Efficacy : A series of synthesized benzodioxole derivatives were tested for their cytotoxic effects on liver cancer cells (Hep3B). The study concluded that those with carboxamide groups exhibited significantly higher cytotoxicity compared to other derivatives .
  • Antioxidant Properties Investigation : Another research focused on evaluating the antioxidant potential of benzodioxole-containing compounds using various assays. Results indicated that these compounds could scavenge free radicals effectively, suggesting their potential use in preventing oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares a quinoline core with several analogues, differing primarily in substituent groups:

Compound Position 2 Position 6 Position 4 Molecular Weight logP
Methyl 2-((6-(benzo[d][1,3]dioxole-5-carboxamido)-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate 4-Chlorophenyl Benzo[d][1,3]dioxole-5-carboxamido Methyl acetate Not reported Not reported
Ethyl {[6-(benzylcarbamamido)-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate 4-Methylphenyl Benzylcarbamamide Ethyl acetate 469.54 5.658
Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate Phenyl Methyl Ethyl acetate Not reported Not reported

Key Observations :

  • Substituent Effects: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to the 4-methylphenyl group in , likely increasing logP (though exact data are unavailable).
  • Synthesis: The target compound’s synthesis may parallel methods for analogous derivatives, such as nucleophilic displacement of a 4-chloro intermediate (e.g., 4-chloro-6-methylquinolin-2(1H)-one) with malononitrile or cyanoacetate esters in DMF/sodium acetate .
Physicochemical Properties
  • logP and Solubility :
    • Ethyl {[6-(benzylcarbamamido)...} has a logP of 5.658 and logSw (aqueous solubility) of -5.5158, indicating high lipophilicity and poor solubility . The target compound’s benzo[d][1,3]dioxole group may further reduce solubility due to increased hydrophobicity.
  • Hydrogen Bonding: The benzylcarbamamide analogue has 2 hydrogen bond donors and 7 acceptors . The target compound’s carboxamido group likely maintains similar donor/acceptor counts, influencing pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.